N-(3-nitrophenyl)morpholine-4-carboxamide
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Overview
Description
N-(3-nitrophenyl)morpholine-4-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by the presence of a morpholine ring attached to a 3-nitrophenyl group and a carboxamide functional group. The unique structure of this compound contributes to its varied chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)morpholine-4-carboxamide typically involves the reaction of 3-nitroaniline with morpholine and a carboxylating agent. One common method includes the following steps:
Nitration: The nitration of aniline to form 3-nitroaniline.
Amidation: The reaction of 3-nitroaniline with morpholine in the presence of a carboxylating agent such as phosgene or triphosgene under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-aminophenylmorpholine-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-nitrophenyl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)morpholine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through redox reactions or interactions with cellular proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)morpholine-4-carboxamide: Similar structure but with the nitro group at the 4-position.
N-(3-nitrophenyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(3-nitrophenyl)morpholine-4-carboxamide is unique due to the specific positioning of the nitro group and the presence of the morpholine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(3-nitrophenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(13-4-6-18-7-5-13)12-9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMQQFYGBYQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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